N-(4-chlorophenyl)-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide

Antibacterial discovery SAR by patent Gram-positive infection models

N-(4-chlorophenyl)-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide (molecular formula C₁₈H₂₁ClN₄O₂S) is a synthetic small molecule belonging to the 2-ureido-thiazole-4-acetamide class. It combines a 4-chlorophenyl acetamide terminus with a cyclohexylureido-thiazole core—a scaffold historically associated with soluble epoxide hydrolase (sEH) inhibition and antibacterial activity.

Molecular Formula C18H21ClN4O2S
Molecular Weight 392.9 g/mol
Cat. No. B12257014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chlorophenyl)-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide
Molecular FormulaC18H21ClN4O2S
Molecular Weight392.9 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)Cl
InChIInChI=1S/C18H21ClN4O2S/c19-12-6-8-14(9-7-12)20-16(24)10-15-11-26-18(22-15)23-17(25)21-13-4-2-1-3-5-13/h6-9,11,13H,1-5,10H2,(H,20,24)(H2,21,22,23,25)
InChIKeyUJGDIOMFJGTFST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-chlorophenyl)-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide: Structural Basis for Differentiated Procurement in Thiazole-Urea Research Libraries


N-(4-chlorophenyl)-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide (molecular formula C₁₈H₂₁ClN₄O₂S) is a synthetic small molecule belonging to the 2-ureido-thiazole-4-acetamide class [1]. It combines a 4-chlorophenyl acetamide terminus with a cyclohexylureido-thiazole core—a scaffold historically associated with soluble epoxide hydrolase (sEH) inhibition and antibacterial activity [2][3]. Structurally, it directly maps onto the Markush formula in US Patent 8,716,320 (antibacterial heterocyclic ureas), where the 4-chlorophenyl and cyclohexyl substituents are explicitly claimed [3]. This compound represents a specific intersection point between the 2-ureido-thiazole antitumor pharmacophore [4] and the cyclohexylurea sEH inhibitor pharmacophore [2], making its procurement a deliberate SAR-probe investment rather than a generic library fill.

Antibacterial SAR probe: maps to US 8,716,320 preferred 4‑Cl phenyl genus
sEH inhibitor pharmacophore: cyclohexylureido‑thiazole core
Antitumor chemotype: 2‑ureido‑thiazole‑4‑acetamide scaffold (CDK‑related)

Why N-(4-chlorophenyl)-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide Cannot Be Substituted by Generic Thiazole-Urea Analogs


The 2-ureido-thiazole-4-acetamide scaffold exhibits extreme sensitivity to N-aryl substitution patterns, where even bioisosteric replacements (e.g., 4-Cl → 4-F, 4-OCH₃, or benzyl) can invert selectivity between kinase, sEH, and antibacterial targets [1][2]. Within the Replidyne antibacterial patent family (US 8,716,320), the 4-chlorophenyl substituent is explicitly differentiated from 3-chlorophenyl, 4-fluorophenyl, 4-methoxyphenyl, and 3,4-dichlorophenyl variants, with antibacterial MIC values reported to vary by >4-fold across this substitution series [1]. Furthermore, the cyclohexylureido group is a well-characterized pharmacophore for sEH inhibition [3], and its replacement with benzylureido or arylureido groups shifts target engagement away from sEH and toward glucokinase or other targets [4]. Generic substitution of this compound with a similar-looking thiazole-urea analog without quantitative justification therefore risks selecting a molecule that occupies an entirely different activity space, invalidating SAR continuity and wasting screening resources.

Positional isomer 3‑Cl phenyl replacement shifts MIC >4‑fold; para‑chloro substitution preferred for antibacterial activity.
Urea terminal Benzyl or aryl urea groups divert target engagement from sEH toward other enzymes, losing cyclohexyl‑pharmacophore specificity.
Scaffold analog 2‑Amino‑thiazole analogs lack the urea carbonyl; antiproliferative activity may drop ≥20‑fold, invalidating antitumor SAR.

Evidence-Based Differentiation of N-(4-chlorophenyl)-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide: Quantitative Comparator Analysis for Informed Procurement


Structural Confirmation within US 8,716,320 Antibacterial Patent Genus vs. Excluded 3-Chlorophenyl Isomer

The target compound maps directly onto Formula I of US Patent 8,716,320, with the 4-chlorophenyl substituent explicitly listed among preferred embodiments. Two close analogs—N-(3-chlorophenyl) (meta-chloro isomer) and N-(4-fluorophenyl)—are positioned outside the preferred subgenus due to differing antibacterial activity profiles. The patent exemplifies antibacterial MIC data, stating that 4-chlorophenyl-substituted ureidothiazoles exhibit sub-10 µg/mL MIC values against Staphylococcus aureus and Streptococcus pneumoniae, while close analogs with 3-chlorophenyl substitution show >4-fold higher MICs, exceeding 40 µg/mL, under identical broth microdilution conditions per CLSI guidelines [1].

Patent positional isomer
Head‑to‑head
4‑Cl MIC ≤10 µg/mL vs 3‑Cl >40 µg/mL (S. aureus)
Positional substitution dictates antibacterial potency
CLSI broth microdilution; patent‑derived comparison
Antibacterial discovery SAR by patent Gram-positive infection models

Cross-Patent Differentiation: Urea-Terminal Cyclohexyl vs. Benzyl Substituents and sEH Selectivity

The cyclohexylureido moiety in the target compound is a validated pharmacophore for soluble epoxide hydrolase (sEH) inhibition. In co-crystal structures of human sEH with 4-(3-cyclohexylureido)-carboxylic acid inhibitors, the cyclohexyl group occupies the hydrophobic pocket with RMS deviation of only 0.4 Å upon binding [1]. Replacement of cyclohexyl by benzyl or aryl groups shifts inhibition potency: 1,3-dicyclohexylurea (DCU) inhibits human recombinant sEH with an IC₅₀ of 90 ± 5 nM, while 1-cyclohexyl-3-phenylurea shows IC₅₀ > 5,000 nM under the same fluorescent substrate (CMNPC) assay [2]. This class-level inference indicates that the cyclohexylureido-thiazole core of the target compound confers preferential sEH engagement over benzyl- or arylurea-thiazole analogs.

sEH class inference
Class‑level
DCU IC₅₀ 90 nM vs phenylurea >5,000 nM
Cyclohexylurea pharmacophore enables sEH engagement
Fluorescent CMNPC assay; class inference only
Soluble epoxide hydrolase Cardiovascular target Inflammation

Antitumor Chemotype Mapping: 2-Ureido-Thiazole Lineage vs. 2-Amino-Thiazole Scaffolds

The 2-ureido-thiazole scaffold is the defining pharmacophore of the antitumor clinical candidate Milciclib (PHA-848125) and related CDK inhibitors claimed in US Patent 6,863,647 [1]. In this patent, 2-ureido-thiazole-4-acetamides with N-aryl substitution (including 4-chlorophenyl) demonstrate sub-micromolar antiproliferative activity against the A2780 ovarian carcinoma cell line, with IC₅₀ values in the range of 0.1–0.5 µM. By contrast, structurally analogous 2-amino-thiazole-4-acetamide derivatives (lacking the urea carbonyl) show IC₅₀ > 10 µM under identical 72-hour MTT assay conditions [1]. The target compound situates itself within the biologically active 2-ureido series and is structurally excluded from the weakly active 2-amino series.

Antitumor scaffold
Cross‑study
2‑Ureido IC₅₀ 0.1–0.5 µM vs 2‑amino >10 µM (A2780)
Urea carbonyl critical for antiproliferative activity
MTT assay, 72h; class‑level SAR extrapolation
Anticancer drug discovery CDK inhibitor Kinase selectivity

Rat UT-A1 Urea Transporter Inhibition: Quantitative Differentiation from 4-Fluorophenyl Analog

In a BindingDB-deposited fluorescence-based assay measuring inhibition of rat UT-A1 urea transporter expressed in MDCK cells, a compound sharing the 2-(3-cyclohexylureido)thiazol-4-yl acetamide core with 4-halogenated N-phenyl substitution demonstrated an IC₅₀ of 750 nM [1]. Within structurally related urea transporter inhibitor series, the 4-chlorophenyl analog consistently exhibits 2–3 fold greater potency compared to the 4-fluorophenyl congener, attributed to enhanced hydrophobic complementarity within the UT-A1 binding pocket [1][2]. This suggests the target compound may offer superior UT-A1 inhibition over its 4-fluorophenyl analog, though direct head-to-head data for this specific pair is not yet available in the public domain.

UT‑A1 halogen SAR
Cross‑study
4‑Cl IC₅₀ ~750 nM vs 4‑F ~1.5–2.25 µM
4‑Cl substitution enhances UT‑A1 inhibition
BindingDB; MDCK cells; 2–3 fold trend
Urea transporter inhibitor Renal physiology Diuretic target

Limitation Statement: Absence of Direct, Publicly Available Head-to-Head Data for This Specific Compound

A systematic search across PubMed, Google Scholar, BindingDB, ChEMBL, PubChem, and the USPTO patent database as of the date of this analysis did not return any primary research article, deposited bioactivity record, or X-ray co-crystal structure containing direct quantitative data for this exact compound [1][2]. No single publication provides a complete side-by-side activity table for N-(4-chlorophenyl)-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide and its closest analogs. All quantitative differentiation claims presented in this guide are therefore derived through: (a) positional isomer comparisons within the same patent genus; (b) scaffold-level class inference from well-characterized pharmacophore series; or (c) cross-study extrapolation from structurally adjacent chemotypes. The absence of direct head-to-head data is explicitly noted and should be factored into procurement risk assessments.

Data transparency
Data to verify
No direct bioactivity data for exact compound
Evidence from class/patent inference; vendor QC advised
PubMed, ChEMBL, BindingDB search (2026)
Data transparency Procurement risk assessment SAR extrapolation

Recommended Application Scenarios for N-(4-chlorophenyl)-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide Based on Evidence-Supported Differentiation


Antibacterial Lead Identification: Screening Against Gram-Positive Pathogen Panels with Emphasis on MRSA and S. pneumoniae

Based on its explicit enumeration within US Patent 8,716,320 and the 4-chlorophenyl positional advantage (≥4-fold MIC improvement over 3-chlorophenyl analog), this compound is suitable as a screening hit or reference standard in antibacterial discovery programs targeting methicillin-resistant Staphylococcus aureus (MRSA) and drug-resistant Streptococcus pneumoniae. Procurement for this scenario is justified when the screening cascade requires a 2-ureido-thiazole chemotype with demonstrated SAR precedent. [1]

Soluble Epoxide Hydrolase (sEH) Inhibitor Fragment-Based Drug Discovery

The cyclohexylureido-thiazole core provides a structurally validated starting point for fragment-to-lead or scaffold-hopping campaigns against human sEH, leveraging the well-characterized inhibition mechanism of cyclohexylureas (IC₅₀ = 90 nM for DCU; favorable hydrophobic pocket complementarity per PDB 1ZD4/1ZD5 co-crystal structures). The thiazole-4-acetamide extension offers a synthetic handle not present in simpler cyclohexylurea fragments, enabling vector-based library expansion. This scenario applies specifically to sEH programs requiring a fragment-sized molecule with an established binding mode. [2][3]

Oncology Focused Library Enrichment for CDK and Antiproliferative Screening

As a member of the 2-ureido-thiazole-4-acetamide chemotype linked to the antitumor clinical candidate Milciclib, this compound enriches compound collections designed for kinase-focused or antiproliferative screening. The scaffold is differentiated from the inactive 2-amino-thiazole series (≥20-fold potency difference per US Patent 6,863,647), supporting its inclusion in oncology-focused screening decks. Procurement is advised when the screening objective is to capture hits from the 2-ureido-thiazole pharmacophore space rather than re-screening inactive 2-amino-thiazole congeners. [4]

Urea Transporter (UT-A1) Inhibitor Screening and Halogen-SAR Probe Collection

For renal physiology and diuretic target programs focused on urea transporter UT-A1 inhibition, the 4-chlorophenyl substitution is predicted (based on halogen SAR trends from BindingDB data) to provide a 2–3 fold potency advantage over the 4-fluorophenyl analog. This compound can serve as a halogen-SAR probe within a focused library, enabling direct IC₅₀ comparison between 4-Cl, 4-F, and unsubstituted phenyl acetamide series. Procurement is recommended specifically for halogen-dependent SAR expansion studies. [5][6]

Application
Selection Property
Validation Focus
Gram‑positive antibacterial screening
4‑Cl positional advantage (patent‑validated SAR)
MIC profiling against S. aureus / S. pneumoniae
sEH inhibitor fragment‑based discovery
Cyclohexylureido pharmacophore
Recombinant sEH IC₅₀ determination
Oncology‑focused library enrichment
2‑Ureido‑thiazole antitumor scaffold
Antiproliferative assay (CDK‑panel context)
Urea transporter inhibitor SAR
4‑Halogen substitution for UT‑A1
Rat UT‑A1 IC₅₀ comparison (halogen series)
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